1-Bromo-3-nitro-5-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-nitro-5-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Bromo-3-nitro-5-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-nitro-5-(propan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-nitro-5-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-3-amino-5-(propan-2-yl)benzene, while oxidation of the isopropyl group yields 1-bromo-3-nitro-5-(carboxylic acid)benzene .
Scientific Research Applications
1-Bromo-3-nitro-5-(propan-2-yl)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers investigate its potential as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-nitro-5-(propan-2-yl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the bromine atom .
Comparison with Similar Compounds
1-Bromo-3-nitro-5-(propan-2-yl)benzene can be compared with other similar compounds such as:
1-Bromo-3-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1-Bromo-2-nitrobenzene: The nitro group is positioned ortho to the bromine, affecting the compound’s reactivity and the types of reactions it undergoes.
1-Bromo-4-nitrobenzene: The para positioning of the nitro group relative to the bromine influences its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
1-bromo-3-nitro-5-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)7-3-8(10)5-9(4-7)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBDXYQQPBYSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.